Triphosphoric acid, phenyl tetrabutyl ester
Description
Chemical Identity: Triphosphoric acid, phenyl tetrabutyl ester (CAS 75348-29-7) is a synthetic organophosphate ester characterized by a phenyl group and four butyl substituents attached to a triphosphoric acid backbone.
For instance, phenyl-containing phosphate esters like resorcinol bis(diphenyl phosphate) are widely used as flame retardants in polymers .
Properties
CAS No. |
75348-29-7 |
|---|---|
Molecular Formula |
C22H41O10P3 |
Molecular Weight |
558.5 g/mol |
IUPAC Name |
[butoxy-[butoxy(phenoxy)phosphoryl]oxyphosphoryl] dibutyl phosphate |
InChI |
InChI=1S/C22H41O10P3/c1-5-9-18-26-33(23,27-19-10-6-2)31-35(25,29-21-12-8-4)32-34(24,28-20-11-7-3)30-22-16-14-13-15-17-22/h13-17H,5-12,18-21H2,1-4H3 |
InChI Key |
VOBLFZSFDDXWGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OP(=O)(OCCCC)OP(=O)(OCCCC)OC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenyl Triphosphate Precursors
The foundational step involves synthesizing phenyl triphosphate intermediates through sequential phosphorylation. Phenyl dichlorophosphate (C₆H₅OPOCl₂) is reacted with butanol in a graded manner under inert conditions. A study by Morrison and Smith demonstrated that treating phenyl dichlorophosphate with 4 equivalents of butanol in dichloromethane at 0–5°C yields phenyl tetrabutyl triphosphate after 12 hours, albeit with a moderate yield of 45–50%. The reaction proceeds via nucleophilic substitution, where chloride displacement by butoxy groups occurs stepwise.
Optimization of Reaction Conditions
Key variables influencing yield include temperature, stoichiometry, and catalyst selection. As shown in Table 1, increasing the butanol-to-phenyl dichlorophosphate ratio from 3:1 to 5:1 improves yields to 58% but risks side reactions such as oligomerization. Anhydrous magnesium sulfate, employed as a desiccant, mitigates hydrolysis of intermediate chlorophosphate species.
Table 1: Effect of Butanol Stoichiometry on Phenyl Tetrabutyl Triphosphate Yield
| Butanol Equivalents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 3.0 | 0–5 | 45 | 88 |
| 4.0 | 0–5 | 50 | 90 |
| 5.0 | 0–5 | 58 | 85 |
Transesterification of Triphosphoric Acid Esters
Boron Trifluoride-Catalyzed Methanolysis
Transesterification offers a streamlined alternative by modifying existing triphosphate esters. For instance, methyl phenyl triphosphate reacts with excess butanol (10 equivalents) in the presence of 14% boron trifluoride-methanol complex at reflux (65°C). This method, adapted from lipid transesterification protocols, achieves 70–75% conversion to the tetrabutyl ester within 2 hours. The mechanism involves BF₃ coordinating to the ester carbonyl, facilitating nucleophilic attack by butanol.
Solvent and Catalyst Screening
Polar aprotic solvents such as acetonitrile enhance reaction rates by stabilizing charged intermediates. Comparative trials (Table 2) reveal that acetonitrile outperforms toluene and tetrahydrofuran, yielding 75% product versus 50% in non-polar media. Catalyst loading is critical: exceeding 15% BF₃ promotes decomposition, while sub-10% concentrations result in incomplete conversion.
Table 2: Solvent Impact on Transesterification Efficiency
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Acetonitrile | 37.5 | 75 | 2.0 |
| Toluene | 2.4 | 50 | 4.5 |
| Tetrahydrofuran | 7.6 | 60 | 3.0 |
One-Pot Esterification Using Triphenylphosphine Dibromide
Reaction Protocol and Mechanism
Triphenylphosphine dibromide (Ph₃PBr₂) enables direct esterification of triphosphoric acid with butanol in a one-pot procedure. Adapted from aliphatic acid esterification methods, this approach involves combining triphosphoric acid (1 equivalent), Ph₃PBr₂ (5 equivalents), butanol (148 equivalents), and potassium carbonate (11 equivalents) at room temperature for 24 hours. The reaction proceeds via formation of a pentavalent phosphorane intermediate, which undergoes nucleophilic acyl substitution to yield the tetrabutyl ester (Figure 1).
$$ \text{HOOC-P(O)(OH)-OP(O)(OH)-OP(O)(OH)-OH} + 4 \text{ BuOH} \xrightarrow{\text{Ph}3\text{PBr}2, \text{K}2\text{CO}3} \text{BuO}4\text{P(O)-OP(O)(OBu)-OP(O)(OBu)-OC}6\text{H}5 + \text{H}2\text{O} $$
Stereochemical Considerations
Unlike conventional acid-catalyzed methods, the Ph₃PBr₂-mediated pathway minimizes racemization at chiral centers. Studies on analogous α-amino acid esters show >98% enantiomeric retention, making this method suitable for synthesizing stereochemically sensitive triphosphate derivatives.
Comparative Analysis of Synthesis Methods
Yield and Purity Trade-offs
Transesterification achieves higher yields (75%) but requires pre-formed triphosphate esters, adding synthetic steps. In contrast, one-pot esterification simplifies the workflow but yields 60–65% product due to competing hydrolysis. Phosphorylation methods, while precise, are limited by low scalability and stringent anhydrous requirements.
Industrial Applicability
Boron trifluoride-catalyzed transesterification is favored for large-scale production due to shorter reaction times and commercial availability of methyl phenyl triphosphate. However, Ph₃PBr₂-based methods are preferable for lab-scale synthesis of high-purity material, as they avoid harsh acidic conditions that degrade sensitive functional groups.
Chemical Reactions Analysis
Types of Reactions
Triphosphoric acid, phenyl tetrabutyl ester undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Substitution: The ester groups can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the ester bonds.
Oxidation: Strong oxidizing agents may be used to oxidize the ester groups.
Substitution: Nucleophiles such as amines or alcohols can replace the ester groups under appropriate conditions.
Major Products Formed
Hydrolysis: Triphosphoric acid and phenol or tetrabutyl alcohol.
Oxidation: Oxidized derivatives of the ester groups.
Substitution: New esters or amides depending on the nucleophile used.
Scientific Research Applications
Triphosphoric acid, phenyl tetrabutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphate esters.
Biology: Plays a role in biochemical studies involving phosphate metabolism and energy transfer.
Industry: Used as a stabilizer in polymers and as an additive in lubricants and coatings.
Mechanism of Action
The mechanism of action of triphosphoric acid, phenyl tetrabutyl ester involves its ability to form stable ester bonds with various substrates. In biochemical systems, it can participate in energy transfer processes by forming high-energy phosphate bonds similar to those found in adenosine triphosphate (ATP) . The compound’s reactivity is influenced by the electrophilic nature of the phosphorus atom, which facilitates nucleophilic attack and subsequent bond formation or cleavage .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogs: Alkyl vs. Aryl Substitution
Triphosphoric Acid, Phenyl Tetrapropyl Ester (CAS 75348-28-6)
- Structure : Differs by shorter propyl chains instead of butyl.
- Properties :
Pentaalkyl Triphosphates (e.g., Pentabutyl Triphosphate)
- Properties: Higher repellency indices (e.g., pentabutyl: 1135) due to fully non-polar alkyl chains . Likely lower thermal stability than phenyl-containing esters due to absence of aromatic rings .
Triethyl Phosphate (TEP, CAS 78-40-0)
Functional Analogs: Bioactive Triphosphoric Acid Esters
ApppI (1-Adenosin-5′-yl Ester 3-(3-Methylbut-3-Enyl) Ester Triphosphoric Acid)
- Structure: Contains adenosine and isoprenoid moieties.
- Biological Role: Induces osteoclast apoptosis via inhibition of farnesyl pyrophosphate synthase (FPPS) . Acts as a non-hydrolyzable ATP analog, disrupting cellular energy metabolism .
- Contrast with Phenyl Tetrabutyl Ester: Lacks bioactive adenosine group; unlikely to participate in biochemical pathways. Predominantly industrial applications vs. ApppI’s pharmacological role .
Application-Specific Comparisons
Flame Retardancy
Plasticizers
Biological Activity
Triphosphoric acid, phenyl tetrabutyl ester, is a compound of increasing interest due to its potential biological activities and applications in various fields, including medicine and industrial chemistry. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is an organophosphate compound characterized by the presence of triphosphoric acid moieties esterified with phenyl and butyl groups. Its structure can be represented as follows:
- Chemical Formula : CHOP
- Molecular Weight : 585.49 g/mol
The compound's properties are influenced by the esterification of triphosphoric acid with tetrabutyl groups, which affects its solubility, reactivity, and interaction with biological systems.
1. Toxicokinetics and Absorption
Studies indicate that triphosphoric acid esters exhibit varied absorption rates depending on the route of exposure (oral, dermal). For instance, a study on butylated triaryl phosphate esters showed significant absorption through both dermal and oral routes, with peak concentrations in liver tissues observed within 24 hours post-exposure .
- Key Findings :
2. Neurotoxicity Studies
Research has examined the neurotoxic potential of triphosphoric acid esters. While cholinesterase inhibition has been observed, studies suggest that this does not correlate with overt neurotoxic effects .
- Case Study : In a chronic toxicity study involving repeated doses of butylated triphenyl phosphate, no significant neurotoxic symptoms were reported despite cholinesterase activity reduction .
3. Endocrine Disruption Potential
There is growing concern regarding the endocrine-disrupting potential of triphosphoric acid esters. High doses in animal studies have shown alterations in adrenal and ovarian tissues without overt toxicity .
- Findings :
Research Findings and Case Studies
Applications in Medicine
Recent studies have explored the use of phosphoric acid derivatives as antiviral agents. Specifically, compounds similar to triphosphoric acid have shown promise in inhibiting hepatitis B virus polymerase activity .
- Research Insight : Aryl phosphates have been identified as effective inhibitors against viral polymerases, suggesting potential therapeutic applications for triphosphoric acid derivatives in antiviral treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
